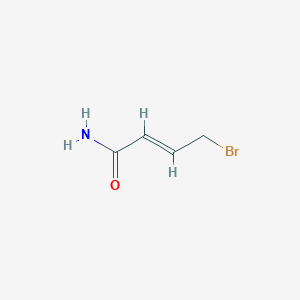

4-Bromobut-2-enamide

Description

Significance of Alpha,Beta-Unsaturated Amides as Advanced Synthons

Alpha,beta-unsaturated amides are a crucial class of organic compounds, widely recognized for their role as building blocks in the synthesis of more complex molecules. fiveable.me Their importance is underscored by their prevalence in a variety of natural products and pharmaceutically active compounds. fiveable.meacs.org The characteristic structural feature of these molecules is the conjugation of a carbon-carbon double bond with a carbonyl group of an amide. fiveable.me This arrangement creates a reactive site that is susceptible to various transformations, most notably conjugate addition reactions like the Michael reaction. fiveable.me

The carbonyl group in the amide renders the β-carbon electrophilic, making it a target for nucleophilic attack. fiveable.me This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of intricate molecular frameworks. fiveable.me The presence of the amide group can also modulate the reactivity and selectivity of these transformations compared to other α,β-unsaturated carbonyl compounds. fiveable.me

Furthermore, α,β-unsaturated amides are not limited to conjugate additions. They can participate in a wide array of other chemical reactions, including radical additions, cycloadditions, and reductions or oxidations. nih.gov The versatility of this structural motif makes it an invaluable tool in a chemist's arsenal (B13267) for the synthesis of biologically active natural products and drug candidates. fiveable.me Recent advancements have even led to the development of novel methods for their synthesis, such as the palladium-catalyzed redox-neutral desaturation of secondary amides, highlighting the ongoing importance of this class of compounds. nih.gov

Historical Trajectory and Current Research Paradigms of 4-Bromobut-2-enamide

While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its roots can be traced back to the broader exploration of brominated organic compounds and α,β-unsaturated systems in organic synthesis. sci-hub.se The development of brominating agents and their application in the functionalization of organic molecules has been a cornerstone of synthetic chemistry for decades. sci-hub.se

The synthesis of related compounds, such as (E)-4-bromobut-2-enoic acid, has been described, for instance, through the reaction of (E)-but-2-enoic acid with N-Bromosuccinimide and a radical initiator like Benzoyl peroxide. google.comepo.org This acid can then be converted to the corresponding amide, (E)-4-bromo-N,N-dimethylbut-2-enamide, by reaction with an aminating agent. google.comepo.org Another related compound, (E)-4-Bromobut-2-en-1-ol, has been synthesized via the reduction of methyl-4-bromocrotonate. ucl.ac.uk

Current research involving this compound and its derivatives is often focused on its application as a key intermediate in the synthesis of complex target molecules. For example, (E)-4-bromo-N,N-dimethylbut-2-enamide has been utilized in the synthesis of indazole derivatives with potential pharmaceutical applications. epo.org The compound's reactivity allows it to be a building block in the construction of larger, more complex molecular scaffolds. lookchem.com Its use as a precursor highlights its value in modern drug discovery and development programs. lookchem.com

Scope and Research Objectives for this compound Investigations

The primary research objective for investigations involving this compound is to leverage its unique chemical reactivity for the efficient synthesis of valuable organic compounds. lookchem.com Its bifunctional nature, possessing both an electrophilic double bond and a leaving group (bromine), allows for a variety of synthetic manipulations.

Key research objectives often include:

Development of Novel Synthetic Methodologies: Researchers aim to explore new reactions and transformations involving this compound. This could involve its use in catalytic cycles, multicomponent reactions, or cascade reactions to build molecular complexity rapidly. nottingham.ac.uk

Total Synthesis of Natural Products and Bioactive Molecules: The compound serves as a valuable starting material or intermediate in the total synthesis of natural products and their analogues. ucl.ac.uk Its structure can be strategically incorporated into a larger molecule, providing a handle for further functionalization.

Medicinal Chemistry and Drug Discovery: this compound and its derivatives are investigated for their potential as precursors to new therapeutic agents. lookchem.comresearchgate.net Research in this area focuses on designing and synthesizing novel compounds with specific biological activities. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H6BrNO | chiralen.com |

| Molecular Weight | 164.00 g/mol | chiralen.com |

| CAS Number | 171256-50-1 ((E)-isomer) | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H6BrNO |

|---|---|

Molecular Weight |

164.00 g/mol |

IUPAC Name |

(E)-4-bromobut-2-enamide |

InChI |

InChI=1S/C4H6BrNO/c5-3-1-2-4(6)7/h1-2H,3H2,(H2,6,7)/b2-1+ |

InChI Key |

ATBVCQAZFUVJOT-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C(=O)N)Br |

Canonical SMILES |

C(C=CC(=O)N)Br |

Origin of Product |

United States |

Advanced Synthetic Routes to 4 Bromobut 2 Enamide and Its Derivatives

Enamide Synthesis Strategies

The formation of the enamide core is a critical step in the synthesis of 4-bromobut-2-enamide. Various methods have been developed to construct this functional group, ranging from classical approaches to more novel, catalytic systems.

Phosphine-Mediated Reductive Acylation Routes

A notable strategy for enamide synthesis involves the phosphine-mediated reductive acylation of oximes. organic-chemistry.orgacs.orgnih.gov This method provides an efficient route to enamides from readily available ketones. organic-chemistry.orgnih.gov The process typically begins with the conversion of a ketone to its corresponding oxime, which is then subjected to reductive acylation in the presence of a phosphine (B1218219) and an acylating agent, such as acetic anhydride (B1165640). organic-chemistry.org

Research has shown that trialkyl or triaryl phosphines are effective in promoting this transformation. organic-chemistry.org Specifically, triethylphosphine (B1216732) (Et3P) has been identified as a highly effective promoter, leading to good yields of enamides under mild conditions. organic-chemistry.org The choice of solvent also plays a crucial role, with toluene, o-xylene, and chlorobenzene (B131634) being optimal for the reaction. organic-chemistry.org This methodology has proven to be scalable and tolerates a variety of functional groups, making it a valuable tool in organic synthesis. organic-chemistry.orgresearchgate.net

A proposed mechanism for this reaction suggests the formation of an oxime acetate (B1210297) as a reactive intermediate, which then undergoes reduction and acylation to yield the final enamide product. acs.org This approach has been successfully applied to the large-scale synthesis of enamide intermediates for pharmaceutical applications. organic-chemistry.org

Alternative and Novel Enamide Formation Methodologies

Beyond phosphine-mediated routes, a diverse array of alternative and novel methods for enamide synthesis has emerged. These strategies often focus on improving efficiency, selectivity, and functional group tolerance. organic-chemistry.orgresearchgate.netacs.org

One such approach is the direct N-dehydrogenation of amides. acs.orgchemistryviews.org A recently developed one-step method utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride to achieve the oxidation of amides to enamides. acs.orgchemistryviews.org This reaction is notable for its broad substrate scope, encompassing both cyclic and acyclic amides, and proceeds under mild conditions. acs.orgchemistryviews.org The synthetic utility of the resulting enamides has been demonstrated through various downstream transformations. acs.org

Other innovative strategies include:

Isomerization of N-allylic compounds: A neutral cobalt(I) pincer complex can catalyze the selective isomerization of N-allylic amides to furnish enamides. organic-chemistry.org

Palladium-catalyzed oxidative N-α,β-dehydrogenation: This method allows for the synthesis of a range of enamides from amides with high yields. organic-chemistry.org

Ruthenium-catalyzed procedures: Alkyl azides and acid anhydrides can be converted to a wide variety of enamides using a ruthenium catalyst. researchgate.net

Iron-catalyzed systems: A practical synthesis of N-acetyl enamides from ketoximes has been developed using ferrous acetate as a reducing agent. acs.org

Copper-catalyzed reactions: The electrophilic amidation of organotrifluoroborates with N-methoxyamides, catalyzed by copper, provides another route to enamides. researcher.life

These diverse methodologies provide chemists with a broad toolkit for the construction of the enamide functionality, a key structural motif in many biologically active molecules and synthetic intermediates. researchgate.netbeilstein-journals.orgacs.org

Regioselective Bromination Approaches for Unsaturated Amides

The introduction of a bromine atom at a specific position in an unsaturated amide, such as in the synthesis of this compound, requires careful control of regioselectivity. Several reagents and methods have been developed for the selective bromination of α,β-unsaturated carbonyl compounds.

A common and effective reagent for this purpose is N-bromosuccinimide (NBS) . organic-chemistry.orgslideshare.netresearchgate.net NBS is a convenient and safer source of bromine for both radical and electrophilic brominations compared to elemental bromine. slideshare.net In the context of α,β-unsaturated amides, NBS can be used to achieve selective bromination at the α'-position (the carbon adjacent to the carbonyl group but not part of the double bond).

Several methods have been reported for the α'-bromination of α,β-unsaturated ketones, which are structurally analogous to unsaturated amides. These methods often employ a catalyst or mediator to enhance selectivity and efficiency. For instance, selenium dioxide (SeO2) in the presence of p-toluenesulfonic acid (PTSA) can mediate the bromination of α,β-unsaturated ketones with NBS to afford α'-bromo- and α',α'-dibromoketones. nih.govacs.org The reaction conditions can be fine-tuned to favor either mono- or dibromination. nih.govacs.org

Other approaches for the regioselective bromination of unsaturated carbonyl compounds include:

Electrochemical methods: These can provide a regioselective α′-bromination of α,β-unsaturated ketones. nih.govacs.org

Use of specific brominating agents: Reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone have been used for the synthesis of α,β-unsaturated α′-bromoketones. nih.govacs.org

The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity in the synthesis of compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sioc-journal.cn The synthesis of amides, a fundamental transformation in organic chemistry, has been a major focus for the application of these principles. rsc.orgrsc.orgresearchgate.net

Solvent-Free and Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. nsf.gov Significant progress has been made in developing solvent-free methods for amide synthesis. researchgate.netsemanticscholar.orgnih.govrsc.orgdigitellinc.com These methods often involve direct heating of a mixture of the reactants, sometimes with a catalyst. researchgate.netsemanticscholar.org For example, a solvent-free procedure for amide formation has been described using various methoxysilanes as coupling agents, which can be performed without the exclusion of air and moisture. nih.gov Another approach involves the use of a mechanochemical approach in a continuous flow system. digitellinc.com

When a solvent is necessary, the focus shifts to using environmentally benign alternatives to traditional hazardous solvents like DMF and chlorinated hydrocarbons. ucl.ac.uk Water is considered an ideal green solvent due to its abundance, non-toxicity, and sustainability. nsf.gov Recent developments in micellar catalysis have enabled efficient amide synthesis in water by overcoming the solubility issues of organic substrates. nsf.gov Other greener solvent alternatives that have been explored for amide synthesis include:

2-Methyltetrahydrofuran (2-MeTHF) nsf.gov

Cyclopentyl methyl ether nih.gov

Deep eutectic solvents (DESs) rsc.org

Water extract of pomelo peel ash (WEPPA) mdpi.com

The use of resonant acoustic mixing (RAM) has also been shown to facilitate sustainable peptide bond formation with minimal solvent waste. chemrxiv.org

Catalytic Methodologies for Enhanced Atom Economy

Catalytic methods are central to green chemistry as they can significantly improve atom economy by reducing the need for stoichiometric reagents that generate large amounts of waste. sigmaaldrich.comresearchgate.netrsc.org The development of catalytic direct amidation reactions, where a carboxylic acid and an amine are directly coupled with the loss of only water, is a major goal. rsc.org

A variety of catalysts have been developed for this purpose, including those based on:

Boron: Boronic acids and their derivatives are attractive catalysts due to their stability, low cost, and low toxicity. researchgate.netmdpi.comacs.org Tris(pentafluorophenyl)borane has been reported as an efficient catalyst for dehydrative amidation. acs.org

Ruthenium: Ruthenium-based catalysts have been used for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com A redox-neutral and completely atom-economical synthesis of amides from an alcohol and a nitrile has also been achieved using a ruthenium catalyst. organic-chemistry.org

Zirconium and Titanium: These metals have shown potential in catalyzing the direct formation of amide bonds from unactivated carboxylic acids and amines. rsc.org

Biocatalysts: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful and effective biocatalysts for amide bond formation under mild and environmentally friendly conditions. rsc.orgnih.gov These enzymatic methods often proceed with high yields and purity, avoiding the need for extensive purification steps. nih.gov

Microwave-assisted synthesis in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been shown to be a rapid and efficient method for direct amide synthesis under solvent-free conditions. mdpi.com These catalytic approaches represent a significant step towards more sustainable and efficient methods for the synthesis of amides, including this compound.

Microwave and Sonochemical Assisted Syntheses

Modern synthetic chemistry increasingly utilizes energy sources like microwave irradiation and ultrasound to enhance reaction efficiency, reduce times, and promote green chemistry principles. These techniques have shown considerable promise for the synthesis of α,β-unsaturated amides, structurally related to this compound. By providing energy directly to the reacting molecules, these methods can overcome activation barriers more efficiently than conventional heating, often leading to higher yields and cleaner product profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) employs dielectric heating to rapidly increase the temperature of a reaction mixture. scielo.org.mx This process relies on the ability of polar molecules and ions within the reaction to align with the oscillating electric field of the microwaves. scielo.org.mx The resulting molecular friction and ionic conduction generate heat uniformly throughout the sample, a stark contrast to the often inefficient and uneven heat transfer of a conventional oil bath. thieme-connect.com This rapid, localized superheating can dramatically accelerate reaction rates, often reducing multi-hour or day-long procedures to mere minutes. rsc.org

Research into the amidation of α,β-unsaturated carboxylic acids has demonstrated the significant advantages of MAOS. For instance, the direct amidation of cinnamic acids with various amines has been achieved efficiently under microwave irradiation. These reactions can proceed under solvent-free conditions, enhancing their environmental friendliness. thieme-connect.comoatext.com In many cases, microwave heating not only shortens reaction times from hours to minutes but also improves yields compared to conventional methods. rsc.orgmdpi.com

Key findings from studies on the microwave-assisted synthesis of α,β-unsaturated amides include:

Rate Acceleration: Reactions that typically require several hours of refluxing can be completed in 5 to 30 minutes. rsc.org

Improved Yields: Yields are often higher than those obtained through conventional heating, with some protocols reporting quantitative conversion. researchgate.net

Solvent-Free Conditions: The high efficiency of microwave heating allows many reactions to be run without a solvent, simplifying workup and reducing chemical waste. thieme-connect.comoatext.compsu.edu

Catalyst Efficiency: The use of catalysts, such as phenylboronic acid or various bases, can be optimized for microwave conditions to achieve high chemoselectivity. thieme-connect.compsu.edu

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cinnamic Acid | Aniline | Phenylboronic acid, DMAPO (co-catalyst), solvent-free | 15 | 120 | 85 | thieme-connect.com |

| 4-Chlorocinnamic Acid | Benzylamine | Phenylboronic acid, DMAPO (co-catalyst), solvent-free | 15 | 120 | 94 | thieme-connect.com |

| Benzamide | Ethyl Acrylate | Cs₂CO₃, TBAB, solvent-free | 6 | 100 | 92 | psu.edu |

| 4-Nitrobenzamide | Ethyl Acrylate | Cs₂CO₃, TBAB, solvent-free | 5 | 100 | 94 | psu.edu |

| 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol (solvent) | 20 | 80 | 96.5 | mdpi.com |

| Aromatic Aldehydes | Cyanoacetamide | Sodium Acetate, solvent-free | 2-5 | N/A (180W) | 81-99 | oatext.com |

Sonochemical Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. tsijournals.commdpi.com This collapse generates localized hot spots with transient temperatures of thousands of degrees, high pressures, and significant shear forces, creating an extreme environment that can accelerate reactions and enable novel chemical transformations. unimelb.edu.au

Ultrasound has been successfully applied to the synthesis of various amides and related compounds, often under mild, room-temperature conditions. tsijournals.comeurekaselect.com For the synthesis of α,β-unsaturated amides and their precursors, sonication offers a green alternative to traditional methods. It can promote reactions without the need for catalysts or solvents, and aqueous ammonia (B1221849) can be used as a safe nitrogen source. eurekaselect.comcitedrive.comresearchgate.net

A study by Pattarawarapan and co-workers reported the ultrasound-assisted amidation of cinnamic acid using trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃), which produced the corresponding amide in good yield. beilstein-journals.org This demonstrates the potential of sonochemistry to facilitate the formation of the amide bond in unsaturated systems analogous to this compound. The synthesis of poly(acrylamide) hydrogels and nanocomposites has also been effectively carried out using ultrasound, indicating the compatibility of the acrylamide (B121943) framework with this technique. rsc.orgspringerprofessional.de

| Reactant 1 | Reactant 2 | Conditions | Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| β-Dicarbonyl Compounds | Aqueous NH₄OH | Catalyst-free, Solvent-free | 30-45 min | Room Temp. | 90-98 | eurekaselect.comcitedrive.com |

| Cinnamic Acid | Amine | TCCA / PPh₃ | N/A | N/A | Good | beilstein-journals.org |

| 4-(Dimethylamino) benzaldehyde | Aromatic Amine | Glacial Acetic Acid (cat.), 2 MHz ultrasound | 0.5-2 h | 25 | ~1.5x conventional | tsijournals.com |

| N-isopropyl acrylamide (polymerization) | Silica Nanoparticles | Aqueous medium, catalyst-free | N/A | N/A | High | rsc.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromobut 2 Enamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amide Moiety

The amide functional group in 4-Bromobut-2-enamide is characterized by a resonance structure that delocalizes the nitrogen's lone pair of electrons with the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom, rendering amides generally less reactive than other carboxylic acid derivatives like esters or acid chlorides. libretexts.org Consequently, unfunctionalized α,β-unsaturated amides are considered weakly electrophilic and relatively unreactive towards nucleophiles. libretexts.org

Amide Activation Strategies and Their Mechanistic Implications

To overcome the inherent low reactivity of the amide group, several activation strategies have been developed. These methods aim to increase the electrophilicity of the amide carbonyl or to facilitate reactions at the α-carbon. Common strategies applicable to α,β-unsaturated amides include:

Placement of an Electron-Withdrawing Group (EWG) on the Nitrogen: Attaching an EWG to the amide nitrogen reduces the electron-donating effect of the nitrogen into the carbonyl, thereby increasing the electrophilicity of the carbonyl carbon. savemyexams.com

Lewis Acid Activation: Lewis acids can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack. savemyexams.com

Activation with Triflic Anhydride (B1165640) (Tf₂O): Triflic anhydride is a powerful electrophile that reacts with the amide oxygen to form a highly reactive intermediate. thieme-connect.dewikipedia.org This activation can lead to the formation of a keteniminium species, which is a potent electrophile. pressbooks.pub The mechanism is proposed to involve the initial activation of the amide to an iminium triflate, which significantly acidifies the N-α-hydrogen, leading to subsequent transformations. thieme-connect.de

Conversion to Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can also enhance reactivity in certain conjugate addition reactions. savemyexams.com

These activation strategies have profound mechanistic implications, often altering the course of a reaction and enabling transformations that are otherwise not feasible. For instance, activation with triflic anhydride can facilitate the synthesis of various heterocycles like oxazoles and imidazoles from simple amide precursors. wikipedia.org

Alpha-Functionalization and Umpolung Reactivity of Amides

Functionalization at the α-position of amides traditionally relies on enolate chemistry. However, a more recent and powerful strategy involves the concept of "umpolung," or polarity reversal. In the context of α,β-unsaturated amides, umpolung strategies can render the normally electrophilic α- or β-carbons nucleophilic.

One approach to α-functionalization involves an umpolung transformation that makes the α-position electrophilic. This can be achieved through mild and chemoselective methods, allowing a broad range of nucleophiles (oxygen, nitrogen, sulfur, and halogens) to be introduced at the α-position. pressbooks.pub Mechanistic studies suggest that this can proceed through an α-triflyloxy (α-OTf) amide intermediate. pressbooks.pub

Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze the umpolung of Michael acceptors. savemyexams.comlibretexts.org The NHC adds to the β-carbon of an α,β-unsaturated system, generating an enolate. Tautomerization of this intermediate results in a species where the β-carbon is now nucleophilic, enabling reactions with electrophiles. libretexts.org While this typically applies to the β-position, related strategies can influence reactivity at the α-position as well. For instance, visible light-induced photoreduction can enable the umpolung of α,β-unsaturated amides to facilitate α-nucleophilic addition. nih.gov

Reactivity at the Alkene Moiety: Addition and Cycloaddition Reactions

The carbon-carbon double bond in this compound is part of a conjugated system, which influences its reactivity. As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. organic-chemistry.org

Stereoselective Additions to the Double Bond

Due to the low reactivity of the α,β-unsaturated amide system, achieving stereoselective additions often requires activation of the amide or the use of a catalyst. savemyexams.comlibretexts.org

Conjugate Addition: Enantioselective conjugate additions to α,β-unsaturated amides are challenging but can be achieved using chiral catalysts. For example, chiral bisphosphine-ligated copper(I) catalysts have been used for the conjugate addition of Grignard reagents. libretexts.org Similarly, bifunctional iminophosphorane catalysts have been developed for the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides. libretexts.org

Hydrogenation: The double bond can be reduced through hydrogenation. Bifunctional copper(I) catalysts have been shown to be effective for the catalytic hydrogenation of α,β-unsaturated amides under low H₂ pressure. nih.gov

Halogenation: The addition of halogens like bromine (Br₂) across the double bond is a characteristic reaction of alkenes. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. libretexts.orgmasterorganicchemistry.com

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The electron-deficient nature of the alkene in α,β-unsaturated carbonyl compounds makes them good dienophiles in Diels-Alder, or [4+2], cycloaddition reactions. organic-chemistry.org

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. The reaction rate and regioselectivity are governed by the electronic properties of both the diene and the dienophile. wikipedia.org Lewis acid catalysis can be employed to further activate the dienophile and enhance the reaction rate. organic-chemistry.org

Other Cycloadditions: α-Haloamides can participate in other types of cycloadditions. For example, dehydrohalogenation of α-haloamides can generate aza-oxyallyl cationic intermediates, which can undergo aza-[4+3] cycloaddition reactions with cyclic dienes to form seven-membered heterocyclic rings. organic-chemistry.org Additionally, various butenamides have been shown to undergo [3+1] cycloadditions. masterorganicchemistry.com The synthesis of isoxazoles from related butenamide structures through cycloaddition has also been reported, which represents a [3+2] cycloaddition pathway. libretexts.org

Role of the Bromine Atom in Reaction Pathways

The bromine atom in this compound is located at an allylic position, which significantly influences the molecule's reactivity. Allylic halides are generally more reactive in substitution reactions than their saturated counterparts due to the stability of the resulting allylic carbocation or radical intermediates.

Nucleophilic Substitution: The C-Br bond is weaker than C-Cl or C-F bonds, making bromide a good leaving group in nucleophilic substitution reactions. libretexts.orgchemguide.co.uk The bromine atom can be displaced by a variety of nucleophiles. This can occur via an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the bromine, or an Sₙ2' mechanism, where the nucleophile attacks the γ-carbon (the other end of the double bond), leading to an allylic rearrangement. The regioselectivity of the attack depends on the nucleophile, solvent, and steric hindrance. Palladium-catalyzed cross-coupling reactions are also a powerful method for the substitution of allylic halides. organic-chemistry.org

Radical Reactions: The allylic C-H bonds are relatively weak, but the C-Br bond can also be a site for radical reactions. Allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions, though in the case of this compound, this would lead to further bromination if other allylic hydrogens are present or other reactions if not. pressbooks.publibretexts.org Radical reactions involving allylic bromides can sometimes lead to allylic rearrangements. masterorganicchemistry.com

Electrophilic Addition to the Alkene: While the bromine atom itself is not directly involved in the initial step of electrophilic addition to the alkene, its electron-withdrawing inductive effect can influence the electron density of the double bond. However, the resonance effect of the amide group is generally the dominant factor in directing the reactivity of the conjugated system. In the addition of Br₂ to the double bond, the allylic bromine atom would remain, leading to a tribromo-substituted product. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitutions and Cross-Coupling Precursor Applications

The presence of a bromine atom attached to an sp3-hybridized carbon atom adjacent to a carbon-carbon double bond (an allylic position) makes this compound a versatile substrate for nucleophilic substitution reactions. In these reactions, a nucleophile, which is a chemical species rich in electrons, attacks the carbon atom bonded to the bromine. This leads to the displacement of the bromide ion, which is a good leaving group due to its stability as a relatively weak base. rammohancollege.ac.inchemguide.co.uk The general mechanism involves the nucleophile forming a new bond with the carbon, while the carbon-bromine bond breaks. rammohancollege.ac.in

The reactivity in nucleophilic substitutions is influenced by the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. rammohancollege.ac.in For primary halogenoalkanes, the S_N2 mechanism is common, involving a backside attack by the nucleophile. This results in an inversion of the configuration at the carbon center. savemyexams.com

This compound and its derivatives serve as valuable precursors for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium. tamu.edulibretexts.org The general principle involves the reaction of an organometallic reagent with an organic halide or triflate. libretexts.org

Several types of palladium-catalyzed cross-coupling reactions are applicable, including:

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. It is known for its mild reaction conditions and the low toxicity of the boron byproducts. tamu.edulibretexts.org

Heck Coupling: This reaction forms a substituted alkene by reacting an alkene with an aryl or vinyl halide. tamu.edu

Sonogashira Coupling: This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. tamu.eduresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. tamu.edulibretexts.org

A specific application involves the synthesis of (E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)but-2-enamide. In this multi-step synthesis, (E)-4-bromobut-2-enoyl chloride is reacted with N-4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine in the presence of triethylamine (B128534) in anhydrous tetrahydrofuran. google.com

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| (E)-4-bromobut-2-enoyl chloride | N-4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | Triethylamine | Substituted but-2-enamide | google.com |

| 4-bromo-6H-1,2-oxazine derivatives | Terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | 5-alkynyl-1,2-oxazines | researchgate.net |

| Bromobenzene | Vinyl tributyltin | Pd(0) catalyst | Substituted alkene | libretexts.org |

Radical Pathways Involving the Bromine Moiety

The bromine atom in this compound can also participate in radical reactions. Free radical reactions typically proceed through a chain reaction mechanism involving three main phases: initiation, propagation, and termination. lumenlearning.com

Initiation: This phase involves the formation of a radical species, often through homolytic cleavage of a bond by heat or light. lumenlearning.com For bromo-organic compounds, the relatively weak carbon-bromine bond can be cleaved to generate a bromine radical and a carbon-centered radical. chemguide.co.uk Reagents like N-bromosuccinimide (NBS) are commonly used to initiate radical bromination at the allylic position by providing a low concentration of bromine. lumenlearning.com

Propagation: Once a radical is formed, it can react with a stable molecule to create a new radical, continuing the chain reaction. lumenlearning.com In the context of this compound, a bromine radical could abstract a hydrogen atom, or a carbon radical could react with another molecule. The stability of the resulting radical intermediate is a key factor. Allylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the adjacent double bond. lumenlearning.com

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. lumenlearning.com

Radical reactions offer alternative synthetic routes. For instance, radical additions to alkenes can occur. ucr.edu The addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers, mediated by sodium dithionite (B78146) (Na2S2O4), is an example of a radical addition process. enamine.net Although this specific example does not use this compound, it illustrates the general principle of radical reactions involving bromo-compounds. enamine.net The use of bromine and various bromo-organic compounds is extensive in organic synthesis for transformations like bromination, cohalogenation, and cyclization. sci-hub.se

Table 2: Key Stages of Radical Reactions

| Stage | Description | Key Features | Reference |

| Initiation | Formation of initial radical species. | Often requires heat, light, or a radical initiator (e.g., NBS). Involves homolytic bond cleavage. | lumenlearning.com |

| Propagation | A radical reacts with a stable molecule to form a new radical. | Characterizes the "chain" part of the reaction. Often involves hydrogen abstraction or addition to double bonds. | lumenlearning.com |

| Termination | Two radicals combine to form a stable, non-radical product. | A thermodynamically favorable but rare event due to low radical concentrations. | lumenlearning.com |

Applications of 4 Bromobut 2 Enamide As a Versatile Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The unique chemical structure of 4-bromobut-2-enamide, featuring both an electrophilic carbon-bromine bond and a reactive α,β-unsaturated amide system, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its ability to participate in various cyclization reactions has been exploited to construct important scaffolds such as pyrroles, pyrimidines, imidazoles, and other fused heterocyclic systems.

Pyrroles and Pyrimidines

While direct, well-documented syntheses of pyrroles and pyrimidines using this compound as a primary building block are not extensively reported in the readily available literature, its analogous structures and reactivity patterns suggest potential applications in established synthetic routes. For instance, the Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org It is conceivable that derivatives of this compound could be transformed into suitable 1,4-dicarbonyl precursors. Similarly, various methods for pyrimidine (B1678525) synthesis exist, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.orgresearchgate.net The enamide functionality within this compound could potentially be manipulated to participate in such cyclization strategies. organic-chemistry.org For example, a one-pot synthesis of 2,3,4-trisubstituted pyrroles has been achieved through a three-component reaction involving alkyne esters, amines, and alkenes, catalyzed by a palladium(II) complex. nih.gov

In a related context, thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized using (E)-4-bromobut-2-enoyl chloride, a closely related acylating agent. nih.gov This suggests that this compound could similarly be employed in the construction of pyrimidine-fused systems. The synthesis involved the acylation of an amino group, followed by further transformations to yield the target heterocyclic compounds. nih.gov

Imidazoles and Fused Imidazoheterocycles

The imidazole (B134444) ring is a crucial component of many biologically active molecules. The van Leusen imidazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.gov While not a direct application of this compound, the construction of substituted imidazoles often involves the reaction of α-dicarbonyl compounds or their equivalents with ammonia (B1221849) and an aldehyde.

More directly, the synthesis of fused imidazoheterocycles has been achieved using ynamides, which can be considered structural relatives of the enamide system in this compound. Gold-catalyzed reactions of ynamides with aminides have been shown to produce various fused imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-b]pyridazines. bham.ac.uk This highlights the potential of activated double or triple bond systems adjacent to a nitrogen atom to participate in cyclization reactions to form fused imidazole structures. 4-Bromo-1,2-dimethyl-1H-imidazole has been identified as a key building block for various bioactive molecules, underscoring the importance of substituted imidazoles in medicinal chemistry. thieme-connect.de

Other Heterocyclic Scaffolds (e.g., Thiazolidinediones, Indazoles)

Thiazolidinediones: This class of compounds has garnered significant attention due to their medicinal properties. nih.govmedcraveonline.com The synthesis of thiazolidinediones typically involves the reaction of a thiourea (B124793) with an α-haloacid, followed by cyclization. mdpi.comresearchgate.net While this compound is not directly used in the core ring formation, it could be envisioned as a side-chain precursor to be attached to a pre-formed thiazolidinedione ring. The synthesis of a thiazolidinedione compound library has been developed using microwave-assisted methods, demonstrating the versatility of this scaffold. mdpi.com

Indazoles: Indazole derivatives are another important class of heterocyclic compounds with diverse biological activities. clockss.orgmdpi.com The synthesis of indazoles can be achieved through various methods, including the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org A patent discloses the synthesis of an (E)-N,N-dimethyl-4-((2-((5-((Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)pyridin-2-yl)oxy)ethyl)amino)but-2-enamide, where the this compound moiety is introduced in the final steps of the synthesis. google.comgoogle.com This demonstrates the utility of this compound as a building block for elaborating more complex indazole-containing molecules.

Chiral Synthesis and Asymmetric Transformations

The presence of a prochiral double bond and a reactive electrophilic center in this compound makes it an attractive substrate for asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol.

Enantioselective Reductions and Hydroalkylation

Enantioselective Reductions: The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved using chiral catalysts, such as oxazaborolidines, in combination with reducing agents like boranes. youtube.com While direct enantioselective reduction of the carbon-carbon double bond in this compound is not explicitly detailed, the principles of enantioselective reduction are well-established for similar α,β-unsaturated systems. For instance, CuH-catalyzed enantioselective 1,2-reductions of α,β-unsaturated ketones have been developed to produce chiral allylic alcohols with high enantiomeric excess. organic-chemistry.org

Hydroalkylation: Nickel-catalyzed enantioselective hydroalkylation of enamides and enecarbamates has emerged as a powerful method for synthesizing chiral amines. researchgate.netorganic-chemistry.orgchemrxiv.org This reaction involves the regio- and stereoselective addition of a hydride and an alkyl group across the double bond. This strategy allows for the creation of α-branched chiral amines, which are valuable building blocks in medicinal chemistry. researchgate.net The process typically involves the use of a nickel catalyst with a chiral ligand, a hydride source like a silane, and an alkyl halide. organic-chemistry.org

Diastereoselective Reactions and Stereochemical Control

Diastereoselective reactions allow for the control of stereochemistry at multiple centers in a molecule. The reaction of an enolate with an electrophile can lead to the formation of new stereocenters, and the diastereoselectivity of this process can be influenced by the existing stereochemistry in the molecule. youtube.com For example, the deprotonation of an amide at the α-position can form an amide enolate, which can then react as a nucleophile. youtube.com

Enamides are versatile building blocks for the diastereoselective synthesis of nitrogen-containing heterocycles. rptu.de For instance, the reaction of enamides with N-acyliminium ions can lead to the formation of fused heterocyclic systems with multiple contiguous stereogenic centers. The stereochemical outcome of such reactions can often be predicted and controlled, leading to the preferential formation of one diastereomer. rptu.de

Application in Total Synthesis of Chiral Natural Products

Searches for the application of this compound as a key building block in the total synthesis of chiral natural products have not yielded specific examples. While the broader class of enamides is recognized for its importance in constructing nitrogen-containing heterocyclic cores prevalent in many natural products, the direct use of this compound for this purpose remains to be specifically detailed in published research.

The scientific literature does describe the use of structurally related compounds, such as (E)-1,4-Dibromobut-2-ene, in synthetic sequences. Furthermore, this compound itself has been cited as an intermediate in the synthesis of non-natural products, including quinazoline (B50416) derivatives and tetrasubstituted alkenes with potential therapeutic applications. These syntheses, however, fall outside the scope of natural product total synthesis.

The absence of documented applications in this specific area suggests that other synthetic equivalents or alternative strategic approaches may be more commonly employed by synthetic chemists for the construction of chiral natural products. Further research and publication in this specific sub-field would be necessary to provide concrete examples and detailed research findings for the use of this compound in this context.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromobut 2 Enamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. For 4-Bromobut-2-enamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential to confirm its core structure, connectivity, and stereochemistry.

One-Dimensional (1D) NMR (¹H, ¹³C) for Core Structure Elucidation

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of (E)-4-Bromobut-2-enamide would be expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons attached to the double bond (vinylic protons) would appear in the downfield region (typically 5.5-7.5 ppm) due to the deshielding effect of the π-system. The protons of the methylene (B1212753) group adjacent to the bromine atom would also be downfield due to the electronegativity of bromine. The amide protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group would be the most downfield signal (typically 160-180 ppm). The two sp² hybridized carbons of the double bond would resonate in the olefinic region (around 100-150 ppm). The sp³ hybridized carbon attached to the bromine would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-Bromobut-2-enamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~165 |

| C2 (-CH=) | ~6.0-6.5 (dt) | ~125-135 |

| C3 (=CH-) | ~6.8-7.2 (dt) | ~135-145 |

| C4 (-CH₂Br) | ~4.0 (dd) | ~30-35 |

| -NH₂ | ~5.5-7.5 (br s) | - |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For (E)-4-Bromobut-2-enamide, cross-peaks would be expected between the vinylic protons on C2 and C3, and between the vinylic proton on C3 and the methylene protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For the (E)-isomer, a NOE correlation would be expected between the proton on C2 and the protons on C4, which would be absent in the (Z)-isomer, thus confirming the stereochemistry of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆BrNO), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of a bromine radical (•Br), the loss of the amide group (•CONH₂), and cleavage of the carbon-carbon bonds.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₄H₆BrNO]⁺ | 163 | 165 | Molecular Ion |

| [C₄H₆NO]⁺ | 84 | - | Loss of •Br |

| [C₃H₄Br]⁺ | 119 | 121 | Loss of •CH₂CONH₂ |

| [C₄H₅Br]⁺ | 132 | 134 | Loss of •NH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Amide Group: The IR spectrum would be expected to show strong N-H stretching vibrations around 3100-3500 cm⁻¹ (typically two bands for a primary amide). A very strong C=O stretching band (Amide I) would be observed around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II) would appear around 1600-1640 cm⁻¹.

Alkene Group: A C=C stretching vibration would be expected around 1640-1680 cm⁻¹, which might overlap with the Amide I band. The =C-H stretching vibrations would appear above 3000 cm⁻¹. A characteristic out-of-plane C-H bending vibration for a trans-alkene would be expected around 960-980 cm⁻¹.

Bromoalkane Group: The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3100-3500 |

| C=O (Amide I) | Stretch | 1650-1680 |

| N-H (Amide II) | Bend | 1600-1640 |

| =C-H (Alkene) | Stretch | >3000 |

| C=C (Alkene) | Stretch | 1640-1680 |

| C-H (Alkene) | Out-of-plane bend (trans) | 960-980 |

| C-Br | Stretch | 500-600 |

Computational and Theoretical Studies on 4 Bromobut 2 Enamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry for studying molecules like 4-Bromobut-2-enamide. By approximating the many-electron Schrödinger equation, DFT provides a robust framework for calculating ground-state electronic properties, molecular geometries, and the energetics of chemical reactions with a favorable balance of accuracy and computational cost.

This compound possesses multiple reactive sites, making it a versatile electrophile. Its structure features an α,β-unsaturated amide system susceptible to conjugate (Michael) addition and an allylic bromide moiety that can undergo nucleophilic substitution. DFT calculations are critical for dissecting the competition between these pathways.

Studies have focused on modeling the reaction of this compound with biologically relevant nucleophiles, such as the thiol group of a cysteine residue. Two primary mechanistic pathways are typically considered:

Conjugate (Michael) Addition: The nucleophile attacks the C4 carbon (β-position relative to the carbonyl), followed by protonation to yield a stable adduct.

S_N2' Substitution: The nucleophile attacks the C4 carbon, leading to the concerted or stepwise displacement of the bromide ion from the C2 position.

DFT calculations are employed to locate the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states (TS), and products. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, researchers can predict the kinetically favored mechanism.

For instance, a computational study examining the reaction with a model thiol nucleophile in a polar aprotic solvent model (e.g., using the Polarizable Continuum Model, PCM) revealed that the S_N2' pathway is significantly favored over the Michael addition. The transition state for the S_N2' reaction (TS_SN2') was found to be lower in energy than the transition state for the initial Michael addition (TS_MA). The calculated activation barriers provide quantitative evidence for the molecule's preferred mode of reactivity.

| Reaction Pathway | Transition State (TS) | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Key Geometric Feature of TS |

|---|---|---|---|

| S_N2' Substitution | TS_SN2' | 15.8 | Forming C4-S bond (2.45 Å), Breaking C2-Br bond (2.68 Å) |

| Michael Addition | TS_MA | 21.3 | Forming C4-S bond (2.51 Å), C2-C3 double bond intact |

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and assignment of experimental signals. For this compound, predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

The standard methodology involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). Subsequently, NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted chemical shifts typically show excellent correlation with experimental values, often with a mean absolute error of less than 0.2 ppm for ¹H and 5 ppm for ¹³C. This accuracy is invaluable for assigning the signals of the vinylic protons (H2, H3) and the methylene (B1212753) protons (H4), whose chemical environments are influenced by the electron-withdrawing effects of the amide and bromide groups.

| Atom Position | Experimental ¹³C Chemical Shift (δ, ppm) | DFT-Predicted ¹³C Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (Carbonyl) | 165.8 | 166.2 | +0.4 |

| C2 (Vinylic) | 128.5 | 129.1 | +0.6 |

| C3 (Vinylic) | 139.2 | 138.7 | -0.5 |

| C4 (Methylene) | 31.5 | 30.9 | -0.6 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, key conformational degrees of freedom include rotation around the C2-C3 single bond and the C1-N amide bond. MD simulations can reveal the relative populations of different conformers, such as the s-trans and s-cis arrangements of the enamide moiety. In aqueous solution, simulations show that the s-trans conformer is predominantly populated due to reduced steric hindrance. Furthermore, the planarity of the conjugated system is largely maintained, though transient deviations occur due to thermal fluctuations.

MD simulations are also used to study the non-covalent interactions between this compound and its environment. In a biological context, simulations can model the compound within a protein binding pocket, identifying key hydrogen bonds between the amide group (N-H as donor, C=O as acceptor) and protein residues. The simulations can also characterize the potential for the bromine atom to participate in halogen bonding, an attractive interaction with a nucleophilic atom like a backbone carbonyl oxygen.

Quantum Chemical Studies on Bonding and Stability

Quantum chemical methods are used to analyze the fundamental electronic structure, bonding characteristics, and thermodynamic stability of this compound.

Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting the wavefunction in terms of localized chemical bonds and lone pairs. For this compound, NBO analysis quantifies the π-electron delocalization across the O=C1-N-C2=C3 framework. It reveals strong delocalization interactions (second-order perturbation energies, E(2)) between the nitrogen lone pair (LP(N)) and the π* antibonding orbitals of the C1=O and C2=C3 bonds, which confirms the resonance stabilization of the amide group and its conjugation with the double bond. NBO also calculates the natural atomic charges, showing significant positive charge on the carbonyl carbon (C1) and the C4 carbon, consistent with their observed electrophilicity. The C-Br bond is shown to be highly polarized, facilitating bromide's role as a good leaving group.

Furthermore, quantum chemical calculations are used to determine the relative thermodynamic stabilities of isomers. The double bond in this compound can exist in either an (E) or (Z) configuration. By calculating the total electronic energy or Gibbs free energy of the optimized geometries for both isomers, it is consistently found that the (E)-isomer is thermodynamically more stable than the (Z)-isomer. The energy difference is typically calculated to be around 2-4 kcal/mol, arising primarily from increased steric repulsion in the (Z)-isomer between the C4-bromomethylene group and the amide moiety.

| Isomer | Calculated Relative Electronic Energy (ΔE) (kcal/mol) | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) | Thermodynamic Stability |

|---|---|---|---|

| (E)-4-Bromobut-2-enamide | 0.00 (Reference) | 0.00 (Reference) | More Stable |

| (Z)-4-Bromobut-2-enamide | +3.15 | +2.98 | Less Stable |

Sustainability Aspects and Green Chemistry Innovations in 4 Bromobut 2 Enamide Chemistry

Waste Minimization and Atom Economy in Synthetic Routes

A primary goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product. msu.edusigmaaldrich.com This concept, known as atom economy, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. ibchem.comskpharmteco.com Ideally, reactions should be designed for 100% atom economy, where all reactant atoms are found in the product, thus minimizing waste. kccollege.ac.in

In the context of 4-Bromobut-2-enamide synthesis, traditional methods may generate significant waste, leading to a low atom economy. scranton.edulibretexts.org For instance, substitution and elimination reactions are often inherently less atom-economical as they produce byproducts that are not incorporated into the final molecule. chemistry-teaching-resources.com The pursuit of higher atom economy in the synthesis of unsaturated amides like this compound involves exploring alternative reaction pathways such as addition and rearrangement reactions, which have the potential for 100% atom economy. kccollege.ac.inchemistry-teaching-resources.com

Strategies to improve atom economy and minimize waste in amide synthesis include the use of catalytic methods that avoid stoichiometric reagents and the development of one-pot synthesis protocols. researchgate.netjocpr.comjddhs.com By reducing the number of synthetic steps, waste generation from intermediate purification and solvent usage can be significantly decreased. evolveltd.eu The concept of atom economy forces chemists to consider not just the percentage yield but also the efficiency with which atoms are utilized, pushing for the development of more sustainable synthetic methods. skpharmteco.com

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Atom Economy | Relevance to this compound Synthesis |

| Addition | High (often 100%) | Ideal for incorporating all atoms from reactants into the final product, minimizing waste. |

| Rearrangement | High (often 100%) | Can be highly atom-economical by rearranging the existing atomic framework. |

| Substitution | Moderate to Low | Often generates byproducts, reducing the overall atom economy. |

| Elimination | Low | Inherently produces byproducts, leading to significant waste and low atom economy. chemistry-teaching-resources.com |

This table provides a general overview of the atom economy associated with different reaction types.

Development of Catalytic Systems for Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. msu.edu Catalytic reactions are often more atom-economical and can proceed under milder conditions, reducing energy consumption and the formation of byproducts. chemistry-teaching-resources.com For the synthesis of unsaturated amides, including this compound, significant research has focused on developing novel catalytic systems.

Recent advancements include the use of transition-metal catalysts, such as palladium, rhodium, and copper complexes, to facilitate the synthesis of α,β-unsaturated amides. murdoch.edu.aunih.govrsc.org For example, a palladium-catalyzed redox-neutral desaturation method has been developed to produce α,β-conjugated secondary amides without the need for external oxidants. nih.govrsc.org This approach enhances efficiency and chemoselectivity. nih.govrsc.org Similarly, cooperative iron/cobalt dual catalytic systems are being explored for the synthesis of unsaturated amide derivatives under mild conditions. nih.gov

Catalyst-controlled reductive amination presents another selective approach, utilizing transition metal catalysts to achieve high levels of regio- and stereoselectivity. jocpr.com The development of these catalytic systems not only improves the efficiency and selectivity of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy usage. evolveltd.eu

Utilization of Renewable Feedstocks and Safer Solvents

The shift towards a bio-based economy necessitates the use of renewable feedstocks in chemical synthesis. msu.eduevolveltd.eu Utilizing renewable resources, such as biomass, can reduce the reliance on depleting fossil fuels and contribute to a more sustainable chemical industry. ulprospector.comeuropa.eu While specific applications of renewable feedstocks for the direct synthesis of this compound are still an emerging area of research, the broader trend in green chemistry is to explore bio-based starting materials for the production of key chemical intermediates. upubscience.com

The choice of solvent is another critical factor in the environmental impact of a chemical process. evolveltd.eu Many traditional solvents are toxic and contribute to pollution. jddhs.comeuropa.eu Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, and bio-based solvents. jddhs.comulprospector.com For instance, Cyrene™ is a bio-based solvent derived from cellulose (B213188) waste that can replace toxic dipolar aprotic solvents like N-Methylpyrrolidinone (NMP) and Dimethylformamide (DMF). ulprospector.com The development and adoption of such safer solvents are crucial for reducing the environmental footprint associated with the synthesis and purification of compounds like this compound. ulprospector.comeuropa.eu

Table 2: Examples of Greener Solvents

| Solvent | Source/Type | Benefits |

| Water | Natural | Non-toxic, readily available, safe. jddhs.com |

| Supercritical CO₂ | Non-toxic, allows for easy product separation. jddhs.com | |

| Cyrene™ | Bio-based (from cellulose) | Biodegradable, low toxicity, replaces hazardous solvents like NMP and DMF. ulprospector.com |

| n-Butanol | Bio-based | Can be produced from renewable resources. ulprospector.com |

| Acetone | Bio-based | Can be produced from renewable resources. ulprospector.com |

This table highlights some examples of safer and more sustainable solvent alternatives.

Energy Efficiency in Reaction Design (e.g., Photoredox, Electrosynthesis)

Designing energy-efficient chemical reactions is a key principle of green chemistry, aiming to minimize both the environmental and economic costs associated with energy consumption. msu.edumlsu.ac.in Synthetic methods that operate at ambient temperature and pressure are preferred. mlsu.ac.in Innovative technologies like photoredox catalysis and electrosynthesis are being explored to enhance energy efficiency in chemical production.

Photoredox catalysis utilizes light energy to drive chemical reactions, often enabling transformations under mild conditions that would otherwise require high temperatures. This can lead to significant energy savings and improved reaction control.

Electrosynthesis, which uses electricity to drive chemical reactions, offers another promising avenue for energy-efficient manufacturing. rsc.org It can allow for the use of renewable electricity sources, further enhancing the sustainability of the process. frontiersin.org Research into electrosynthesis has demonstrated its potential for the production of valuable chemicals with high selectivity and energy efficiency. rsc.orgrsc.org For example, advanced manufacturing techniques are being applied to develop novel electrochemical reactors that improve current densities, selectivity, and energy efficiency for CO2 reduction reactions. rsc.org While direct applications to this compound are still under investigation, these energy-efficient technologies represent a significant frontier in green chemistry with the potential to revolutionize the synthesis of complex molecules.

Future Research Trajectories and Interdisciplinary Opportunities for 4 Bromobut 2 Enamide

Exploration of Novel Reaction Pathways and Functionalizations

The dual functionality of 4-Bromobut-2-enamide opens avenues for the exploration of novel reaction pathways. The electron-withdrawing nature of the amide group activates the double bond for various nucleophilic additions, while the bromoalkene provides a handle for cross-coupling reactions.

Future research could focus on:

Tandem Reactions: Designing one-pot tandem reactions that leverage both the alkene and the bromide functionalities. For instance, a Michael addition followed by an intramolecular Heck coupling could lead to the rapid assembly of complex heterocyclic scaffolds.

Multicomponent Reactions (MCRs): The development of novel MCRs involving this compound would be a highly efficient strategy for generating molecular diversity. For example, a Passerini or Ugi-type reaction could potentially incorporate the amide or a derivative, followed by post-functionalization at the bromine position.

Photochemical Functionalization: The carbon-bromine bond in this compound could be susceptible to photochemical activation, enabling radical-mediated functionalization reactions. nih.gov This could provide access to novel derivatives that are not achievable through traditional thermal methods.

Asymmetric Catalysis: The development of enantioselective transformations targeting the double bond of this compound is a significant area for future exploration. Chiral catalysts could be employed for conjugate additions or cycloadditions to afford optically active products with potential applications in medicinal chemistry. chemrxiv.org

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Tandem Michael Addition-Heck Coupling | Nucleophile (e.g., amine, thiol), Palladium catalyst | Complex heterocyclic structures |

| Multicomponent Reaction (Ugi-type) | Isocyanide, Aldehyde, Carboxylic acid | Highly functionalized acyclic structures |

| Photochemical C-Br Bond Activation | Photoredox catalyst, Nucleophile | C-C and C-heteroatom bond formation |

| Asymmetric Conjugate Addition | Chiral Lewis acid or organocatalyst, Nucleophile | Enantioenriched β-functionalized amides |

Integration with Flow Chemistry and High-Throughput Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govresearchgate.net The synthesis and functionalization of this compound are well-suited for integration with these modern synthetic technologies.

Flow Chemistry: The synthesis of amides, a fundamental transformation in organic chemistry, has been successfully adapted to continuous-flow reactors. nih.govresearchgate.netthieme-connect.dersc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of this compound and its derivatives. prolabas.com The use of packed-bed reactors with immobilized reagents or catalysts could further streamline the synthesis and purification processes.

High-Throughput Synthesis and Screening: High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of this compound. nih.govenamine.netumich.edu Miniaturized parallel reactors can be used to explore diverse catalysts, solvents, and reaction partners, accelerating the discovery of novel transformations and optimized synthetic protocols. The resulting libraries of this compound derivatives can then be screened for biological activity or material properties.

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Synthesis of the parent compound and its derivatives | Improved safety, scalability, and process control |

| High-Throughput Synthesis | Rapid optimization of reaction conditions | Accelerated discovery of new reactions and compounds |

| High-Throughput Screening | Evaluation of biological or material properties of derivatives | Efficient identification of lead compounds or materials |

Advanced Materials Science Applications (e.g., Polymer Precursors)

The presence of a polymerizable alkene and a functionalizable bromine atom makes this compound an attractive monomer for the synthesis of functional polymers. tandfonline.comresearchgate.net

Future research in this area could involve:

Functional Polymer Synthesis: Homopolymerization or copolymerization of this compound via radical polymerization could yield polymers with pendant bromo-functional groups. researchgate.net These bromine atoms can serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functionalities, such as cross-linking agents, bioactive molecules, or stimuli-responsive groups. nih.govdigitellinc.comrsc.org

Stimuli-Responsive Materials: By incorporating specific functional groups through post-polymerization modification, it may be possible to create polymers that respond to external stimuli such as pH, temperature, or light. These "smart" materials could have applications in drug delivery, sensors, and soft robotics.

Surface Modification: The reactivity of the bromo-functionalized polymers could be exploited for surface modification of various substrates. This could be used to alter surface properties such as wettability, biocompatibility, or adhesion.

| Polymerization Method | Monomer(s) | Potential Polymer Properties |

| Radical Homopolymerization | This compound | Linear polymer with pendant -CH(Br)CH2CONH2 groups |

| Radical Copolymerization | This compound + Acrylamide (B121943) | Copolymer with tunable properties and functional handles |

| Post-Polymerization Modification | Poly(this compound) + Nucleophile | Functionalized polymer with tailored properties |

Bio-inspired Synthesis and Biocatalysis for this compound Transformations

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. astrazeneca.com The application of enzymes to the synthesis and transformation of this compound is a promising area for future investigation.

Potential biocatalytic applications include:

Enzymatic Amide Synthesis: Enzymes such as lipases or amidases could potentially be used for the synthesis of this compound or its derivatives, offering a more environmentally friendly route. nih.gov

Dehalogenase-Mediated Transformations: Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. researchgate.netscispace.com These enzymes could potentially be used to convert this compound into its corresponding alcohol, providing a biocatalytic route to a different class of functionalized building blocks.

Ene-Reductase Catalyzed Reduction: Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. libretexts.org These enzymes could be employed for the stereoselective reduction of the double bond in this compound to produce chiral 4-bromobutanamide derivatives.

| Enzyme Class | Potential Transformation | Product Type |

| Amidase/Lipase (B570770) | Amide bond formation | This compound derivatives |

| Haloalkane Dehalogenase | Hydrolysis of C-Br bond | 4-Hydroxybut-2-enamide |

| Ene-Reductase | Asymmetric reduction of C=C bond | Chiral 4-bromobutanamides |

Q & A

Q. What methodologies are suitable for assessing the environmental or toxicological impact of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.